molecular formula C7H4ClF3O2S B13466824 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride

4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride

Cat. No.: B13466824
M. Wt: 244.62 g/mol
InChI Key: PWCUDJLDYZITAF-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride is an organofluorine compound characterized by the presence of difluoromethyl and fluorobenzene groups attached to a sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride typically involves the introduction of difluoromethyl and fluorobenzene groups onto a sulfonyl chloride framework. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfinyl and Sulfhydryl Derivatives: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions.

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride is unique due to the presence of both difluoromethyl and fluorobenzene groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H4ClF3O2S

Molecular Weight

244.62 g/mol

IUPAC Name

4-(difluoromethyl)-2-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-2-1-4(7(10)11)3-5(6)9/h1-3,7H

InChI Key

PWCUDJLDYZITAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)S(=O)(=O)Cl

Origin of Product

United States

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